![molecular formula C5H10N2S B7891986 2-Cyclopropylmethyl-isothiourea](/img/structure/B7891986.png)
2-Cyclopropylmethyl-isothiourea
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Overview
Description
2-Cyclopropylmethyl-isothiourea is an organic compound with the molecular formula C5H10N2S It belongs to the class of isothioureas, which are characterized by the presence of a thiourea group where the sulfur atom is bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmethyl-isothiourea typically involves the reaction of cyclopropylmethylamine with thiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiourea derivative. The general reaction scheme can be represented as follows: [ \text{Cyclopropylmethylamine} + \text{Thiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylmethyl-isothiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea group to a thiourea group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiourea compounds.
Scientific Research Applications
2-Cyclopropylmethyl-isothiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethyl-isothiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiourea: Similar in structure but lacks the cyclopropylmethyl group.
Isothiourea: The parent compound without the cyclopropylmethyl substitution.
Cyclopropylmethylamine: The amine precursor used in the synthesis of 2-Cyclopropylmethyl-isothiourea.
Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its simpler counterparts.
Biological Activity
2-Cyclopropylmethyl-isothiourea is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound is characterized by its unique cyclopropyl group, which contributes to its biological activity. The compound's structure is as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₇H₁₃N₂S |
Molar Mass | 157.26 g/mol |
The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors, leading to altered cellular responses. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting the synthesis of neurotransmitters or hormones.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity
Research on the biological activity of this compound has highlighted several key areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have investigated the effects of this compound in different biological contexts:
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound led to reduced neuronal damage in models of ischemic stroke. This was attributed to its ability to modulate inflammatory responses and oxidative stress levels.
-
Antimicrobial Efficacy :
- In vitro tests showed that this compound had significant antimicrobial activity against strains of bacteria and fungi, suggesting potential applications in developing new antibiotics.
-
Inflammation Models :
- Research involving inflammatory models indicated that the compound could reduce markers of inflammation, such as TNF-α and IL-6, supporting its role as an anti-inflammatory agent.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- In Vitro Studies : Laboratory tests have shown promising results regarding its efficacy against microbial infections and its neuroprotective properties.
- In Vivo Studies : Animal models have further validated these findings, demonstrating both safety and efficacy at therapeutic doses.
Properties
IUPAC Name |
cyclopropylmethyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H3,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHAYVZMYCMQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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